1,3-Dichloro-2-nitrobenzene 1,3-Dichloro-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 601-88-7
VCID: VC3702564
InChI: InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
SMILES: C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Molecular Formula: Cl2C6H3NO2
C6H3Cl2NO2
Molecular Weight: 192 g/mol

1,3-Dichloro-2-nitrobenzene

CAS No.: 601-88-7

Cat. No.: VC3702564

Molecular Formula: Cl2C6H3NO2
C6H3Cl2NO2

Molecular Weight: 192 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichloro-2-nitrobenzene - 601-88-7

Specification

CAS No. 601-88-7
Molecular Formula Cl2C6H3NO2
C6H3Cl2NO2
Molecular Weight 192 g/mol
IUPAC Name 1,3-dichloro-2-nitrobenzene
Standard InChI InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Standard InChI Key VITSNECNFNNVQB-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Boiling Point at 1.1kPa: 130 °C
Melting Point 72.5 °C

Introduction

Physical Properties

1,3-Dichloro-2-nitrobenzene exhibits distinct physical characteristics that are important for its handling, storage, and application in chemical processes.

Basic Physical Properties

The compound presents as a white to orange or green crystalline solid or powder at standard conditions . Its physical state transitions can be characterized by the following parameters:

PropertyValueReference
Physical state (20°C)Solid
AppearanceWhite to orange to green powder/crystal
Melting point70.0-74.0°C (typical range)
72.5°C (specific value)
71°C (alternative measurement)
Boiling point130°C at 1.1 kPa
130°C at 8 mmHg
Relative density (water = 1)1.6
Relative vapor density (air = 1)6.6

Solubility Properties

The compound demonstrates limited solubility in water but is readily soluble in common organic solvents:

  • Soluble in methanol

  • Soluble in conventional organic solvents

Chemical Structure and Properties

Molecular Structure

1,3-Dichloro-2-nitrobenzene features a benzene ring with two chlorine atoms at positions 1 and 3, and a nitro group (NO₂) at position 2. This specific arrangement of substituents contributes to its chemical reactivity and physical properties .

Reactivity

The presence of the electron-withdrawing nitro group, combined with the two chlorine atoms on the benzene ring, creates a unique electronic distribution that influences the compound's reactivity. The nitro group activates the benzene ring toward nucleophilic aromatic substitution reactions, while the chlorine atoms serve as potential leaving groups in such reactions. This chemical behavior makes 1,3-dichloro-2-nitrobenzene particularly useful as an intermediate in organic synthesis .

Synthesis Methods

Several methods exist for the synthesis of 1,3-dichloro-2-nitrobenzene, with variations in approach depending on starting materials and desired purity.

Oxidation of 2,6-Dichloroaniline

One established method for preparing 1,3-dichloro-2-nitrobenzene involves the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid. This approach provides a direct route to the target compound through controlled oxidation of the amine group to a nitro group .

Nitration of 1,2-Dichlorobenzene

While the search results primarily discuss the nitration of 1,2-dichlorobenzene to produce other dichloronitrobenzene isomers (particularly 2,3-dichloro-nitrobenzene and 3,4-dichloro-nitrobenzene), similar nitration approaches could potentially be adapted for the synthesis of 1,3-dichloro-2-nitrobenzene. The traditional nitration methods involve anhydrous mixtures of nitric acid, sulfuric acid, and phosphoric acid as nitrating media .

Toxicological Profile

Acute Toxicity

Based on the available safety data, 1,3-dichloro-2-nitrobenzene exhibits moderate toxicity through various exposure routes:

  • Harmful if swallowed, in contact with skin, or if inhaled

  • Causes skin irritation and serious eye irritation

While specific toxicity data for 1,3-dichloro-2-nitrobenzene is limited in the search results, related dichloronitrobenzene compounds show:

  • Oral LD₅₀ of 800 mg/kg body weight in guinea pigs for structurally similar compounds

  • Dermal LD₅₀ of 2000 mg/kg body weight in rats for related compounds

Chronic Toxicity

Structurally similar chloronitrobenzene compounds are known to induce methemoglobinemia in both rats and mice during subacute and chronic toxicity studies . These compounds typically lead to:

  • Regenerative anemia

  • Tissue changes secondary to oxidative erythrocyte injury

  • Specific renal and hepatotoxicity

Symptoms observed in acute toxicity tests with related compounds include:

  • Decreased activity

  • Ptosis (drooping eyelids)

  • Staggering gait

  • Systemic muscle relaxation

  • Pale skin

  • Deep breathing (in male rats)

Hazard TypeClassificationReference
Signal WordWarning
Oral toxicityHarmful if swallowed
Dermal toxicityHarmful in contact with skin
Inhalation toxicityHarmful if inhaled
Skin effectsCauses skin irritation
Eye effectsCauses serious eye irritation

First Aid Measures

In case of exposure to 1,3-dichloro-2-nitrobenzene, the following first aid measures are recommended:

  • If swallowed: Call a poison center/doctor if you feel unwell; rinse mouth

  • If on skin: Wash with plenty of water; call a poison center/doctor if you feel unwell

  • If skin irritation occurs: Get medical advice/attention

  • If inhaled: Remove person to fresh air and keep comfortable for breathing; call a poison center/doctor if you feel unwell

  • If in eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing

  • If eye irritation persists: Get medical advice/attention

Industrial and Research Applications

Dichloronitrobenzenes, including 1,3-dichloro-2-nitrobenzene, serve as important intermediates in various industrial processes:

Pharmaceutical Applications

These compounds function as key intermediates for the synthesis of pharmaceuticals, providing building blocks for more complex molecular structures .

Agrochemical Applications

Dichloronitrobenzenes serve as precursors in the production of plant protection agents and other agricultural chemicals .

Research and Development

In research laboratories, 1,3-dichloro-2-nitrobenzene serves as a model compound for studying aromatic substitution reactions and as a starting material for the synthesis of more complex molecules containing the dichloronitrobenzene moiety.

Analytical Methods

Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of 1,3-dichloro-2-nitrobenzene, providing information about the positions of the chlorine atoms and nitro group on the benzene ring .

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